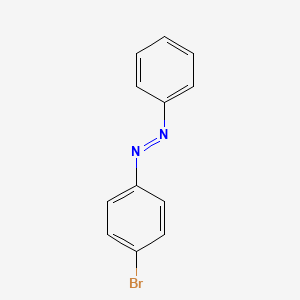

4-Bromoazobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4418-84-2 |

|---|---|

Molecular Formula |

C12H9BrN2 |

Molecular Weight |

261.12 g/mol |

IUPAC Name |

(4-bromophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9BrN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |

InChI Key |

SVJSEJOASMWXGQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |

Other CAS No. |

4418-84-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Functionalization Strategies for 4 Bromoazobenzene

Established Synthetic Pathways for 4-Bromoazobenzene

The creation of the core azobenzene (B91143) structure, including halogenated derivatives like this compound, relies on several well-established chemical reactions. These methods range from the direct coupling of aniline (B41778) precursors to reactions involving diazonium salts. researchgate.netchemrxiv.org

The oxidative coupling of anilines is a prominent method for synthesizing symmetrical azobenzenes and can be adapted for unsymmetrical derivatives. thieme-connect.com This approach involves the oxidation of anilines to form the N=N double bond. researchgate.net Various oxidizing agents and catalytic systems have been developed to facilitate this transformation under mild conditions. nih.gov

A notable example is the use of potassium permanganate (B83412) (KMnO₄) supported on ferrous sulfate (B86663) (FeSO₄·7H₂O) as an effective oxidant. bilpubgroup.comresearchgate.net This system has been successfully employed for the synthesis of 4,4'-dibromoazobenzene (B73510) from 4-bromoaniline, demonstrating the viability of this method for halogenated precursors. bilpubgroup.comresearchgate.net The reaction typically proceeds by refluxing the aniline with the oxidant mixture in a suitable solvent like dichloromethane. bilpubgroup.comresearchgate.net

More recently, metal-catalyzed oxidative couplings have gained attention. researchgate.netnih.gov Copper(I) catalysts, for instance, have been shown to efficiently catalyze the oxidative coupling of various anilines to their corresponding azo compounds in high yields under mild conditions, using reagents like di-tert-butyldiaziridinone as the oxidant. nih.gov These catalytic methods offer a direct and practical route to azobenzenes. nih.gov

Table 1: Examples of Oxidative Coupling Reactions for Azobenzene Synthesis

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 4-Bromoaniline | KMnO₄, FeSO₄·7H₂O | 4,4'-Dibromoazobenzene | 87% | bilpubgroup.comresearchgate.net |

| Phenylamine | CuBr, Di-tert-butyldiaziridinone | Azobenzene | 93% | nih.gov |

Classical methods for azobenzene synthesis remain highly relevant, particularly the azo coupling reaction. researchgate.net This electrophilic substitution reaction involves the coupling of an aryl diazonium salt with an electron-rich aromatic compound. chemrxiv.org For the specific synthesis of this compound, the typical pathway involves the reaction of 4-bromobenzenediazonium (B8398784) chloride with benzene (B151609). ontosight.ai This method allows for the precise placement of the bromo-substituent on one of the phenyl rings, leading to the desired unsymmetrical product.

Another important class of reactions involves the palladium-catalyzed coupling of N-Boc protected aryl hydrazines with aryl halides. nih.gov The resulting diaryl hydrazine (B178648) intermediate can then be oxidized to the corresponding azobenzene. nih.gov This two-step process provides a versatile route to a wide range of unsymmetrically substituted azobenzenes. nih.gov

Oxidative Coupling Reactions in Azobenzene Synthesis.

Functionalization Approaches at the Bromo-Substituted Phenyl Ring

The bromine atom in this compound serves as a versatile functional handle, enabling a wide array of derivatization reactions. researchgate.net These modifications are crucial for tuning the electronic, optical, and physical properties of the azobenzene molecule for specific applications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying halogenated azobenzenes. thieme-connect.comresearchgate.net this compound, as a halogenated aryl compound, acts as an excellent electrophilic partner in these transformations. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a boronic acid or ester, is frequently used for the modification of azobenzenes. thieme-connect.comresearchgate.net This reaction is known for its reliability and high yields in forming new carbon-carbon bonds. researchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities by reacting the halogenated azobenzene with a terminal alkyne. thieme-connect.comresearchgate.net Other significant palladium-catalyzed reactions include the Buchwald-Hartwig amination for forming C-N bonds and the Stille coupling, which uses organotin reagents as the nucleophilic partner. thieme-connect.comacs.orgnih.gov For example, the 4-bromo group on a 2-borylazobenzene derivative has been successfully converted to phenyl and diphenylamino groups through palladium-catalyzed reactions. nih.gov

Table 2: Key Palladium-Catalyzed Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Arylboronic acid/ester | C-C | Pd(0) or Pd(II) catalyst, Base | thieme-connect.comresearchgate.net |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Pd catalyst, Cu(I) cocatalyst, Base | thieme-connect.comresearchgate.net |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base | thieme-connect.com |

| Stille | Organostannane | C-C | Pd catalyst | acs.orgnih.gov |

While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing aryl halides under specific conditions. libretexts.orgbyjus.com The reaction requires the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group (the halogen). libretexts.org This substituent is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In the context of this compound, the azo group (-N=N-) itself is electron-withdrawing, which can facilitate SNAr reactions, allowing for the displacement of the bromide ion by various nucleophiles. byjus.comd-nb.info This method provides a direct route to introduce functionalities like amines, alkoxides, or thiolates, offering an alternative to metal-catalyzed methods. d-nb.infocem.com The efficiency of SNAr can be enhanced in systems where the azobenzene moiety is further substituted with other electron-withdrawing groups. libretexts.org

For applications in biological or aqueous systems, modifying this compound to enhance its water solubility is essential. This is typically achieved by introducing hydrophilic or ionizable functional groups onto the azobenzene scaffold. beilstein-journals.orgmdpi.com

Cross-coupling or SNAr reactions are primary strategies to attach such groups. For instance, a piperazino group can be introduced to an azobenzene derivative. beilstein-journals.org The secondary amine on the piperazine (B1678402) can be protonated at neutral pH, creating a charged species with significantly improved water solubility. beilstein-journals.org Similarly, the synthesis of hexacarboxylated derivatives introduces multiple carboxylic acid groups, which can be deprotonated to form water-soluble carboxylate salts. beilstein-journals.org These strategies effectively transform the hydrophobic azobenzene core into a compound suitable for use in aqueous environments. beilstein-journals.orgmdpi.com

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) for Derivatization.[13],

Synthesis of Multi-Azobenzene Systems Incorporating this compound Units

The bromine atom in this compound serves as a versatile functional handle, enabling its incorporation into larger, more complex molecular architectures through various cross-coupling reactions. This strategy is fundamental for the development of advanced materials, such as molecular switches and functional polymers, where multiple photochromic units are required to act in concert or independently.

Palladium-catalyzed cross-coupling reactions are a primary tool for these transformations. researchgate.net Methodologies like the Suzuki, Sonogashira, and Stille couplings allow for the precise formation of carbon-carbon bonds, linking the this compound moiety to other molecular fragments. For instance, star-shaped multi-azobenzene photoswitches have been assembled using a Suzuki cross-coupling protocol. units.it In a typical approach, a central core, such as 1,3,5-tribromobenzene, is coupled with azobenzene "arms" that have been functionalized with a boronic acid or ester group. While this specific example assembles the azobenzene unit before coupling, the reverse strategy, using a pre-formed this compound as the "arm" to couple with a multi-functionalized core, is a viable and common synthetic route. The reactivity of the C-Br bond in this compound makes it an ideal electrophilic partner in such reactions. researchgate.net

A concrete example of incorporating this compound into a larger inorganic-organic hybrid system is the synthesis of azobenzene-functionalized cage silsesquioxanes. researchgate.net These structures are built by reacting this compound with monovinyl-substituted silsesquioxane cages. This reaction demonstrates how the bromo-functionalized azobenzene can be integrated into well-defined, three-dimensional scaffolds.

The synthesis of these multi-azobenzene systems is critical for creating materials with tunable photoresponsive properties. In systems where multiple azobenzene units are electronically decoupled, each unit can isomerize independently, leading to a large number of distinct states. units.it Research has shown that connecting azobenzene units at the meta-position of a central benzene ring can effectively limit π-conjugation between the photochromes, ensuring their independent switching behavior. units.it

Below is a table summarizing representative strategies for incorporating this compound into multi-azobenzene systems.

| Strategy | Core/Coupling Partner | Catalyst/Reaction Type | Resulting System | Key Finding |

| Suzuki Coupling | 1,3,5-Trisubstituted Benzene Core | Palladium Catalyst | Star-Shaped Multi-Azobenzene | Enables electronic decoupling of photochromic units. units.it |

| Functionalization of Inorganic Cages | Monovinyl-substituted Silsesquioxanes | Not specified | Azobenzene-Functionalized Silsesquioxanes | Demonstrates integration of azobenzene into 3D inorganic scaffolds. researchgate.net |

| General Cross-Coupling | Arylboronic acids, alkynes, organostannanes | Palladium, Nickel, Copper Catalysts | Diverse Functionalized Azobenzenes | The C-Br bond is a key site for late-stage functionalization. researchgate.net |

Mechanochemical Synthesis Approaches for Organohalogen Azobenzenes

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has emerged as a powerful, sustainable alternative to traditional solvent-based synthesis. beilstein-journals.orgbeilstein-journals.org This approach offers significant advantages, including reduced solvent waste, shorter reaction times, and sometimes unique reactivity and selectivity compared to solution-phase methods. beilstein-journals.org

The synthesis and further functionalization of organohalogen azobenzenes, including this compound, have been successfully achieved using mechanochemical methods. A notable application is the direct and selective palladium-catalyzed halogenation of C-H bonds in azobenzene derivatives using a ball mill. beilstein-journals.orgnih.gov This method can be used to introduce additional halogen atoms into a pre-existing azobenzene structure.

Specifically, the mechanochemical halogenation of this compound (referred to as L7 in the study) has been investigated. beilstein-journals.org The process typically involves grinding the azobenzene substrate with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a palladium(II) catalyst. The reaction is performed either under neat grinding (NG) conditions or with the addition of a small amount of liquid, known as liquid-assisted grinding (LAG). beilstein-journals.org

In a representative experiment, the mechanochemical bromination of this compound was performed by milling it with NBS and a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. beilstein-journals.org This reaction leads to the ortho-bromination of the phenyl ring that does not already contain a bromine atom, yielding 2-bromo-1-(4-bromophenyl)-2-phenyldiazene. This demonstrates the high regioselectivity that can be achieved under mechanochemical conditions, directed by the azo group.

The table below details the findings from the mechanochemical halogenation of para-substituted azobenzenes, including this compound.

| Substrate | Halogenating Agent | Catalyst | Milling Conditions | Product | Conversion/Yield |

| 4-Chloroazobenzene (L6) | NBS | Pd(OAc)₂ | 3h, LAG | 2-Bromo-1-(4-chlorophenyl)-2-phenyldiazene | 91% Conversion |

| This compound (L7) | NBS | Pd(OAc)₂ | 3h, LAG | 2-Bromo-1-(4-bromophenyl)-2-phenyldiazene | 89% Conversion |

| 4-Iodoazobenzene (L8) | NBS | Pd(OAc)₂ | 3h, LAG | 2-Bromo-1-(4-iodophenyl)-2-phenyldiazene | 81% Conversion |

| 4-Chloroazobenzene (L6) | NIS | Pd(OAc)₂ | 3h, LAG | 2-Iodo-1-(4-chlorophenyl)-2-phenyldiazene | 64% Conversion |

| This compound (L7) | NIS | Pd(OAc)₂ | 3h, LAG | 2-Iodo-1-(4-bromophenyl)-2-phenyldiazene | 61% Conversion |

| 4-Iodoazobenzene (L8) | NIS | Pd(OAc)₂ | 3h, LAG | 2-Iodo-1-(4-iodophenyl)-2-phenyldiazene | 55% Conversion |

| Data sourced from Juribašić Kulcsár et al. (2022). beilstein-journals.org |

These mechanochemical methods represent a significant advancement in the green synthesis of complex organohalogen compounds, providing efficient and selective routes to novel azobenzene derivatives for advanced applications. uwindsor.cacolab.ws

Elucidation of Photoisomerization Mechanisms and Kinetics in 4 Bromoazobenzene Systems

Fundamental Photoisomerization Pathways of Azobenzenes (Torsional vs. Inversion Mechanisms)

The photoisomerization of azobenzene (B91143) and its derivatives is generally understood to proceed through two primary mechanistic pathways: rotation (torsion) and inversion. aip.org

Torsional (Rotation) Mechanism: This pathway involves the twisting of the N=N double bond. aip.orgunipi.it Upon photoexcitation, the molecule rotates around the N=N axis, leading to a conical intersection where it can relax to either the cis or trans ground state. nycu.edu.tw This mechanism is often associated with excitation to the S2 (π-π*) state. arxiv.org Semiclassical simulations have shown that in all cases of photoexcitation, torsion around the N=N double bond is the favored mechanism. unipi.it

Inversion (Planar) Mechanism: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles changes, leading to a linear transition state. This mechanism was initially proposed to be dominant upon S1 (n-π*) excitation. aip.org However, computational studies suggest that the inversion pathway has a significant energy barrier, making it a less favorable route for efficient electronic relaxation. nycu.edu.twacs.orgnih.gov

While early studies debated which pathway was dominant depending on the excitation, a consensus is emerging that the torsional mechanism is generally preferred. unipi.it Some studies also propose a mixed torsional-inversion pathway, particularly in solution, where steric interactions with solvent molecules can hinder pure torsional or inversional movements. claudiozannoni.it It has been found that the S1 state decay primarily involves the torsional route, and the inversion mechanism may only become significant if the molecule is excited with a substantial excess of energy. acs.orgnih.gov

Wavelength-Dependent Isomerization Dynamics of 4-Bromoazobenzene

The isomerization of this compound is highly dependent on the wavelength of the irradiating light. Specific wavelengths are used to drive the conversion between the trans and cis isomers, a key feature for its application as a molecular switch.

The thermodynamically more stable trans-4-bromoazobenzene can be converted to the cis isomer by irradiation with ultraviolet (UV) light, typically in the range of 320–380 nm. beilstein-journals.org This wavelength corresponds to the strong π-π* absorption band of the trans isomer. beilstein-journals.org Upon absorption of a UV photon, the molecule is excited to a higher electronic state, which then relaxes to the cis configuration. arxiv.org The process can be monitored by observing the changes in the UV-Vis absorption spectrum, where the intensity of the π-π* band decreases, and the n-π* band of the cis isomer appears or increases. researchgate.net The photoisomerization reaction often follows first-order kinetics and reaches a photostationary state, which is a mixture of both isomers. researchgate.netnih.gov

The less stable cis-4-bromoazobenzene can revert to the trans isomer through two primary pathways:

Visible Light Irradiation: The cis-to-trans isomerization can be photochemically induced by irradiating the sample with visible light, typically in the range of 400–450 nm. beilstein-journals.org This wavelength corresponds to the n-π* absorption band of the cis isomer. beilstein-journals.org This reversibility using a different wavelength of light is a hallmark of azobenzene-based photoswitches.

Thermal Relaxation: In the absence of light, the metastable cis isomer will thermally relax back to the more stable trans isomer over time. arxiv.orgresearchgate.net This process also follows first-order kinetics. researchgate.net The rate of this thermal back-isomerization is a critical parameter that determines the stability of the cis state and can vary from milliseconds to days for different azobenzene derivatives. beilstein-journals.org The retention of isosbestic points in the absorption spectra during this process confirms that a clean isomerization between the two species is occurring. researchgate.net

Trans-to-Cis Isomerization upon UV Light Irradiation.[7],[9],[19],

Influence of Bromine Substitution on Photoisomerization Efficiency and Rates

The introduction of a bromine atom at the para-position of the azobenzene core influences its photoisomerization properties. Halogen substituents are known to affect the electronic and steric characteristics of the molecule, thereby altering the energy levels of the ground and excited states and the barriers for isomerization.

The presence of the bromine atom, an electron-withdrawing group, can affect the absorption spectra and the lifetime of the cis isomer. nsf.gov While specific quantitative data on the quantum yields and rates for this compound compared to unsubstituted azobenzene is not extensively detailed in the provided context, the general principles of substituent effects on azobenzenes apply. For instance, electron-withdrawing groups can influence the energy of the n-orbitals, which can shift the n-π* transition energy. nsf.gov This can, in turn, affect the efficiency of photoisomerization and the thermal stability of the cis isomer.

Photoisomerization Kinetics in Solution and Condensed Phases

The environment surrounding the this compound molecule plays a significant role in its photoisomerization kinetics. The process is generally faster in solution compared to condensed phases like polymer matrices.

In solution, the rate of photoisomerization can be influenced by the solvent polarity and viscosity. researchgate.net For example, the rate constant for the photoisomerization of a related azobenzene derivative, 4-(N-maleimido)azobenzene, was found to be 6.37 x 10⁻³ s⁻¹ in chloroform (B151607) solution. researchgate.net The kinetics in solution typically follow a first-order process. researchgate.net

In condensed phases, such as a polymer film, the free volume around the chromophore is reduced due to the closer packing of polymer chains. researchgate.net This steric hindrance can inhibit the large-scale molecular motion required for isomerization, leading to slower kinetics compared to solutions. researchgate.netmdpi.comnih.gov For instance, the rate constant for the photoisomerization of 4-(N-maleimido)azobenzene in a polystyrene film was 8.34 x 10⁻³ s⁻¹ and 7.54 x 10⁻³ s⁻¹ in a polysulfone film, showing the influence of the polymer matrix. researchgate.net The isomerization of azobenzene-containing surfactants is also slower when complexed with polyelectrolytes due to steric hindrance within densely packed aggregates. mdpi.comnih.gov

Factors Affecting Isomer Stability and Half-Lives in this compound Derivatives

The stability of the cis isomer of this compound and its derivatives is a critical factor for their application, as it determines how long the "switched" state persists. This stability is often quantified by the thermal half-life (t½), which is the time it takes for half of the cis isomers to revert to the trans form thermally.

Several factors influence the half-life:

Substitution Pattern: The nature and position of substituents on the azobenzene rings have a profound effect. Electron-withdrawing groups, like bromine, can influence the electronic structure and, consequently, the energy barrier for thermal isomerization. nsf.gov Symmetrically substituted azobenzenes have been observed to have shorter half-lives compared to their mono-substituted counterparts. acs.org For example, a symmetrically substituted bis-para-bromo azobenzene had a significantly shorter half-life (15 hours) than a mono-substituted para-bromo derivative (25 days). acs.org

Solvent/Environment: The surrounding medium affects the stability of the isomers. In aqueous solutions, the half-life of some azobenzene derivatives can be drastically shortened compared to organic solvents like DMSO. acs.org For example, a trehalose-conjugated azobenzene probe saw its half-life decrease from 10 days in DMSO to 5 hours in a PBS buffer. acs.org

Temperature: Thermal relaxation is a temperature-dependent process. Higher temperatures provide more thermal energy to overcome the isomerization barrier, leading to shorter half-lives. beilstein-journals.org

Molecular Structure: Incorporating the azobenzene unit into a more rigid structure, such as a crosslinker attached to a biomolecule, can potentially increase the cis isomer's lifetime. beilstein-journals.org

The half-life of azobenzene derivatives can be tuned over a wide range, from seconds to hundreds of days, by modifying these factors. researchgate.net

Interactive Data Table: Photoisomerization Properties

Below is a summary of kinetic and stability data for various azobenzene derivatives discussed in the text.

| Compound/System | Condition | Rate Constant (k) (s⁻¹) | Half-life (t½) | Reference |

| 4-(N-maleimido)azobenzene | Chloroform solution | 6.37 x 10⁻³ | - | researchgate.net |

| 4-(N-maleimido)azobenzene | Polystyrene film | 8.34 x 10⁻³ | - | researchgate.net |

| 4-(N-maleimido)azobenzene | Polysulfone film | 7.54 x 10⁻³ | - | researchgate.net |

| Symmetric bis-para-bromo azobenzene | DMSO, 37 °C | - | 15 hours | acs.org |

| Mono-substituted para-bromo azobenzene | DMSO, 37 °C | - | 25 days | acs.org |

| Trehalose-azobenzene probe | DMSO, 37 °C | - | 10 days | acs.org |

| Trehalose-azobenzene probe | PBS buffer, 37 °C | - | 5 hours | acs.org |

Orthogonal Switching Mechanisms and Multi-State Isomerization

In the design of advanced molecular machines and smart materials, the ability to control individual components within a complex system independently is paramount. Orthogonal switching refers to the selective addressing of different photochromic units within a single molecular system using distinct, non-interfering stimuli. This principle, when applied to molecules containing this compound and other azobenzene derivatives, allows for the creation of sophisticated multi-state systems where each state can be accessed on demand.

Research into multi-photochromic systems has led to the development of molecules where different azobenzene units can be isomerized separately. researchgate.net This is often achieved by designing molecules where the photochromic units have distinct absorption spectra, allowing them to be addressed with specific wavelengths of light. For example, a system could be designed where one azobenzene unit is switched with UV or blue light, while a second, electronically different unit is switched with green light. researchgate.netrsc.org

A key strategy for enabling independent switching is the electronic decoupling of the photochromic units within the molecule. units.it By connecting azobenzene moieties to a central, conformationally rigid core that limits π-conjugation between them, the isomerization of one unit does not electronically influence the others. units.it This design allows for the stepwise isomerization of each photochrome, leading to a cascade of distinct isomeric states (e.g., from an all-E configuration to an all-Z configuration through various mixed E/Z intermediates). units.it

Beyond using multiple wavelengths of light, orthogonality can be achieved by employing entirely different types of stimuli. rsc.org Systems have been developed that combine photochemical and electrochemical switching. rsc.orgupenn.edu In one such example of a four-state azobenzene mixed-dimer, three distinct isomers can be accessed and interconverted using different wavelengths of light (UV, blue, and green), while a fourth isomer is formed selectively through an electrocatalytic isomerization process. rsc.org This dual-mode control significantly expands the functional complexity of the molecular switch. upenn.edu

The result of these strategies is the creation of multi-state systems, which can exist in more than two stable or metastable forms. For a molecule containing three distinct azobenzene units, there are theoretically 2³ = 8 possible isomers ((E,E,E), (E,E,Z), (E,Z,E), (Z,E,E), etc.), each with unique properties. beilstein-journals.org The ability to selectively populate these states opens avenues for high-density information storage at the molecular level and the development of materials with highly complex, programmable responses. beilstein-journals.org

Interactive Data Tables

Table 1: Conceptual Example of an Orthogonally Switched Four-State System

This table illustrates how different stimuli can selectively produce distinct isomers in a hypothetical mixed-dimer system containing two different azobenzene units (Azo-1 and Azo-2), based on findings for dual-mode switching. rsc.orgupenn.edu

| Stimulus Applied | Resulting Isomeric State | Switching Mechanism |

| Initial State (Dark) | trans-Azo-1, trans-Azo-2 | Thermal Equilibrium |

| Light (Wavelength 1) | cis-Azo-1, trans-Azo-2 | Photochemical |

| Light (Wavelength 2) | trans-Azo-1, cis-Azo-2 | Photochemical |

| Light (Wavelength 1+2) or UV | cis-Azo-1, cis-Azo-2 | Photochemical |

| Electric Potential | trans-Azo-1, cis-Azo-2 | Electrocatalytic |

Table 2: Isomeric States in a Multi-Azobenzene System

This table outlines the progression of isomerization for a star-shaped molecule with three independent azobenzene units (A, B, C), demonstrating a multi-state system. units.itbeilstein-journals.org The reaction can be treated as a consecutive cascade of first-order reactions. units.it

| Isomer Population | Configuration (A, B, C) | Number of cis Units |

| State 1 (Initial) | (E, E, E) | 0 |

| State 2 (Mixed) | (Z, E, E) | 1 |

| State 3 (Mixed) | (E, Z, E) | 1 |

| State 4 (Mixed) | (E, E, Z) | 1 |

| State 5 (Mixed) | (Z, Z, E) | 2 |

| State 6 (Mixed) | (Z, E, Z) | 2 |

| State 7 (Mixed) | (E, Z, Z) | 2 |

| State 8 (Final) | (Z, Z, Z) | 3 |

Advanced Spectroscopic Investigations and Structural Characterization of 4 Bromoazobenzene

The structural and electronic properties of 4-Bromoazobenzene are extensively studied using a suite of advanced spectroscopic and crystallographic techniques. These methods provide profound insights into the molecule's behavior, including its photoisomerization, electronic transitions, vibrational modes, and solid-state packing.

Computational and Theoretical Investigations of 4 Bromoazobenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-bromoazobenzene, DFT calculations, particularly using the B3LYP functional with a 6-31++G(d,p) basis set, have been employed to determine the geometries and electronic properties of its trans and cis isomers. nih.govkpfu.ru

Studies have shown that the trans isomers of para-substituted azobenzenes, including this compound, adopt a planar structure in their optimized ground state geometries. kpfu.ru The energy difference between the more stable trans configuration and the cis configuration for various derivatives has been calculated to be in the range of 64.2–73.1 kJ/mol. kpfu.ru

Key electronic properties such as dipole moments, polarizabilities, and frontier molecular orbital (HOMO/LUMO) energies have been systematically investigated. nih.govkpfu.ru For instance, the difference in dipole moments between the trans and cis forms is a crucial parameter influencing the molecule's interaction with its environment. nih.gov DFT calculations help in understanding how the bromo-substituent influences these properties compared to unsubstituted azobenzene (B91143) and other derivatives. nih.govkpfu.ru

Table 1: Calculated Properties of Azobenzene Derivatives using DFT (B3LYP/6-31++G(d,p))

| Compound | Energy Difference (cis-trans) (kJ/mol) |

|---|---|

| Azobenzene (AB) | 64.2 |

This table showcases the range of energy differences between cis and trans isomers for different azobenzene derivatives as determined by DFT calculations. kpfu.ru

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, providing valuable information about their absorption spectra. rsc.org It is an extension of DFT that allows for the description of electronic transitions. rsc.orgnih.gov For azobenzene derivatives, TD-DFT is instrumental in assigning absorption bands and understanding the nature of the electronic excitations, such as the n → π* and π → π* transitions. researchgate.net

The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. researchgate.netchemrxiv.org Various functionals, including hybrid functionals like B3LYP, PBE0, and CAM-B3LYP, have been benchmarked for their performance in calculating the excitation energies of azobenzenes. researchgate.netchemrxiv.org Studies have shown that a combination of a range-separated hybrid functional for the excited states and a global hybrid like PBE0 for the ground state can yield accurate absorption wavelengths. researchgate.net TD-DFT calculations can reproduce experimental absorption spectra, identifying the S₀ → S₁ and S₀ → S₂ transitions. researchgate.net These calculations are essential for interpreting experimental spectroscopic data and understanding how substitutions, like the bromine atom in this compound, affect the photophysical properties. researchgate.netresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Environmental Effects on Isomerization

The photoisomerization of azobenzene derivatives can be significantly influenced by their surrounding environment. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool to study these effects by treating the photoswitchable molecule (the QM region) with a high level of quantum chemical theory, while the environment (the MM region), such as a solvent or a biological matrix, is described by a classical force field. nsf.govrsc.orgmpg.de

This hybrid approach allows for the investigation of large, complex systems where a full quantum mechanical treatment would be computationally prohibitive. mpg.de QM/MM simulations have been used to explore how interactions with the environment, like a lipid membrane, can alter the photoisomerization mechanism of azobenzene. arxiv.org For example, the strong interaction with the environment can slow down the trans-to-cis isomerization and favor a torsional mechanism. arxiv.org In contrast, the cis-to-trans isomerization might proceed via a different pathway, such as a pedal-like mechanism, due to weaker environmental interactions. arxiv.org These simulations provide a detailed picture of how specific interactions, like hydrogen bonding or steric hindrance from the solvent, can affect the potential energy surface and the dynamics of the isomerization process. arxiv.orgtorvergata.it

Molecular Dynamics (MD) Simulations for Photoisomerization Pathways in Condensed Phases

Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules, providing insights into the dynamic processes of photoisomerization. claudiozannoni.itnih.gov When combined with methods that can describe electronic excitations, such as surface hopping, MD simulations can trace the pathways of photoisomerization in condensed phases. claudiozannoni.itunipi.it

These simulations have revealed that the mechanism of trans-cis isomerization can be profoundly different in solution compared to the gas phase. claudiozannoni.itnih.gov In solvents, a mixed torsional-inversion pathway often becomes the most important route for isomerization, a detail that might be missed in vacuum calculations. claudiozannoni.itnih.gov By simulating the molecule in different solvents (e.g., n-hexane, ethanol), researchers can determine how solvent properties like polarity and viscosity affect the isomerization quantum yields and decay times. claudiozannoni.itnih.gov Fully atomistic MD simulations, incorporating stochastic models for the photoisomerization, can also be used to study the collective behavior of azobenzene-containing materials and how light irradiation affects their structure and stability on a molecular scale. mdpi.com

In Silico Modeling for Structure-Property Relationships and Predictive Design

In silico modeling encompasses a range of computational techniques used to establish relationships between the structure of a molecule and its properties. nih.gov For this compound and its derivatives, these models are crucial for the predictive design of new photoswitchable materials with tailored characteristics. researchgate.net

By systematically modifying the molecular structure in a computational model—for instance, by changing the substituent at the para-position—and calculating the resulting properties, researchers can build a comprehensive understanding of structure-property relationships. researchgate.net This can involve DFT calculations to predict ground-state properties or TD-DFT to predict excited-state behavior. nih.govresearchgate.net The insights gained can guide the synthesis of new azobenzene derivatives with optimized photoswitching efficiency, thermal stability of the cis-isomer, or specific absorption wavelengths for applications in areas like photopharmacology and molecular machines. tdx.cat

Investigation of Potential Energy Surfaces and Transition States

The concept of a Potential Energy Surface (PES) is central to understanding chemical reactions, including photoisomerization. wikipedia.orglibretexts.org A PES maps the potential energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orgwayne.edu Minima on the PES correspond to stable or metastable states (like the trans and cis isomers), while saddle points represent transition states—the energy barriers that must be overcome for a reaction to occur. wikipedia.orglibretexts.org

For azobenzene, computational methods are used to calculate the PES for both the ground (S₀) and excited (S₁) electronic states. nih.gov The shape of these surfaces determines the most likely pathway for photoisomerization. Calculations have identified transition states on the S₁ potential energy surface, with activation energies of a few kcal/mol. nih.gov The intersection of the S₁ and S₀ surfaces, known as a conical intersection, provides a pathway for non-radiative decay back to the ground state, which is crucial for the efficiency of the photoswitching process. nih.gov By examining the PES, researchers can distinguish between different proposed isomerization mechanisms, such as rotation around the N=N bond or an inversion-assisted torsional pathway. nih.gov

Advanced Applications of 4 Bromoazobenzene in Smart and Functional Materials

Photoresponsive Materials and Actuators

Photoresponsive materials, which can change their shape or properties in response to light, are at the forefront of materials science. 4-Bromoazobenzene and its derivatives are key players in this field, enabling the creation of materials that can perform mechanical work when illuminated. exlibrisgroup.comfudan.edu.cn The foundation of this capability lies in the significant structural change between the planar trans isomer and the bent cis isomer of the azobenzene (B91143) moiety. researchgate.netacs.org This molecular-level transformation can be amplified to induce macroscopic mechanical responses in the host material. fudan.edu.cn

The incorporation of azobenzene derivatives like this compound into polymer matrices is a widely used strategy to create photoresponsive materials. rsc.orgscielo.br These polymer films can exhibit photo-induced fluid-like behavior and anisotropic movement, where the polymer chains align parallel to the polarization direction of the irradiating light. light-am.com This phenomenon, known as photofluidization, allows for the creation of surface relief patterns and other microstructures using light. light-am.com

The photoisomerization of azobenzene units within a polymer network can induce significant changes in the material's physical and chemical properties. light-am.com For instance, the trans-cis isomerization can disrupt the liquid crystalline order in a polymer, leading to a phase transition. acs.orgresearchgate.net This change in molecular organization can be harnessed to create actuators that bend, contract, or expand upon light exposure. rsc.orgrsc.org The efficiency of these processes is influenced by the polymer matrix, with factors like the glass transition temperature and the free volume around the azobenzene units playing crucial roles. scielo.br

Research has shown that the photochromic behavior of azobenzene compounds can differ between solution and solid polymer films. scielo.br For example, the conversion to the cis isomer at the photostationary state is often lower in polymer films compared to solutions. scielo.br The thermal relaxation from the cis to the trans state in polymer films can also follow complex kinetics, sometimes exhibiting a double-exponential decay. scielo.br

| Polymer System | Azobenzene Derivative | Observed Phenomenon | Key Finding | Citation |

|---|---|---|---|---|

| Polystyrene and Polysulfone Films | 4-(N-maleimido)azobenzene | Trans-cis-trans photoisomerization | Thermal cis-trans isomerization follows double-exponential kinetics below 70°C and first-order kinetics at or above 70°C. | scielo.br |

| Liquid Crystalline Polymers (LCPs) | General Azobenzene Moieties | Photoinduced deformation (bending, shrinking) | Crosslinking is crucial for amplifying molecular motion into macroscopic deformation. | fudan.edu.cn |

| Azobenzene Polymers | Pseudo-stilbene azobenzenes | Photofluidization and anisotropic mass transport | Continuous trans-cis-trans cycling under irradiation leads to liquefaction and directed material flow. | light-am.com |

| Liquid Crystalline Elastomers (4D-printed) | Azobenzene-containing | Photomechanical contraction in biological buffer | Achieved significant reversible contraction (around 7%) under load, demonstrating potential for biomedical applications. | rsc.org |

The photomechanical effect refers to the direct conversion of light energy into mechanical motion. researchgate.net In crystalline materials containing this compound derivatives, this can manifest as bending, twisting, or even more dramatic "photosalient" effects, where crystals jump or shatter upon irradiation. rsc.orgnih.gov This behavior is driven by the buildup of internal stress within the crystal lattice as the molecules change shape. nih.gov

A study on tetra-ortho-bromo azobenzene (4Br-Azo) identified two polymorphs, α and β. rsc.orgrsc.org The β-phase, being metastable, exhibits a remarkable photosalient effect when exposed to visible light. rsc.orgrsc.org This is attributed to a light-induced phase transition to the more stable α-phase, which releases strain energy stored in the metastable crystal structure. rsc.orgrsc.org The different arrangements of halogen-based intermolecular interactions are key to this polymorphic and dynamic behavior. rsc.orgrsc.org

The photomechanical response is not limited to phase transitions. Even in single-phase crystals, the anisotropic expansion and contraction of the unit cell due to photoisomerization can lead to macroscopic motion. researchgate.net For example, thin crystals of some azobenzene derivatives have been observed to bend away from a UV light source, with the bending angle reaching up to 180 degrees in a fraction of a second. acs.orgresearchgate.net This motion is reversible, with the crystal returning to its original shape after the light is turned off. acs.org The magnitude and direction of these photomechanical effects can be influenced by factors such as crystal size, shape, and temperature. chemrxiv.orgrsc.org

| Compound/System | Stimulus | Observed Effect | Underlying Mechanism | Citation |

|---|---|---|---|---|

| tetra-ortho-bromo azobenzene (4Br-Azo) β-phase | Visible Light | Photosalient effect (jumping/breaking) | Light-induced phase transition from a metastable (β) to a stable (α) phase. | rsc.orgrsc.org |

| trans-4-(dimethylamino)azobenzene microcrystals | 365 nm UV Light | Rapid bending (up to 180°) away from the light source. | Trans-cis photoisomerization near the crystal surface. | acs.org |

| Metal-organic crystals with styrylpyridine ligands | UV Light | Photosalient effect (jumping, splitting) | [2+2] photocycloaddition leading to anisotropic unit cell expansion. | nih.gov |

| 4-cyano-4'-pentyloxy azobenzene (AZ) crystals | UV Light | Multi-directional bending (towards or away from light) | Competition between photoisomerization-induced volume expansion and phase-transition-induced volume contraction, modulated by temperature. | rsc.org |

Integration into Polymer Matrices and Thin Films.[11],

Liquid Crystal Systems and Orientational Order Control

Liquid crystals (LCs) are states of matter that possess properties between those of conventional liquids and solid crystals, notably exhibiting long-range orientational order. doitpoms.ac.ukweebly.com The integration of this compound and similar photochromic molecules into LC systems allows for the dynamic control of this orientational order using light. rsc.orgresearchgate.net

The rod-like shape of the trans-azobenzene isomer promotes and stabilizes the aligned nematic phase of a liquid crystal. mdpi.com In contrast, the bent cis-isomer disrupts this alignment, which can trigger a phase transition to a more disordered, isotropic state. researchgate.netmdpi.com This reversible, light-induced switching between ordered and disordered states is the basis for many applications in photonics and display technology. rsc.org

Photo-alignment is a non-contact technique to control the orientation of liquid crystal molecules on a surface. researchgate.net By using linearly polarized light to irradiate a thin film containing azobenzene derivatives, it is possible to induce a preferred molecular orientation perpendicular to the light's polarization direction. acs.orgresearchgate.net This occurs because the trans-azobenzene molecules that are aligned with the polarization of the light are more likely to absorb a photon and isomerize to the cis state. Over time, this selective excitation and isomerization lead to a net alignment of the remaining trans isomers in the perpendicular direction. researchgate.net This induced anisotropy in the alignment layer then directs the orientation of the bulk liquid crystal. acs.orgresearchgate.net

This technique allows for the creation of high-resolution patterns of liquid crystal alignment, which is crucial for advanced display technologies. researchgate.net Furthermore, the switching is reversible. Irradiating with light of a different wavelength or unpolarized light can randomize the orientation, and subsequent exposure to polarized light can re-establish a new alignment direction. mdpi.comazimuth-corp.com This photo-switching capability is also utilized in creating one-dimensional photonic crystals where the refractive index, and thus the reflective properties, can be turned on and off photochemically. mdpi.com

When colloidal particles are dispersed in a nematic liquid crystal, they disrupt the uniform alignment of the LC molecules, creating topological defects. jh.edu These defects give rise to long-range, anisotropic forces between the particles, which are significantly stronger than typical van der Waals forces in isotropic solvents. rsc.org These forces guide the self-organization of the colloidal particles into complex, ordered structures like chains and lattices. jh.edursc.org

The introduction of photoresponsive molecules like this compound into these nematic colloidal systems offers a powerful tool for dynamic control over this self-assembly process. By using light to switch the azobenzene molecules between their trans and cis states, one can modulate the nematic order of the host fluid. mdpi.com This, in turn, alters the nature of the topological defects and the inter-particle forces, allowing for the reversible assembly and disassembly of the colloidal structures. This light-directed control over colloidal self-organization opens up possibilities for creating reconfigurable materials and micro-actuators. elveflow.com Research has also shown that introducing localized attractive interactions on colloidal rods can be used to control their self-organization, stabilizing smectic phases over nematic ones, which could be further manipulated by a photoresponsive LC medium. aps.org

Photo-alignment and Photo-switching in Liquid Crystals.[17],

Supramolecular Assemblies and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and π-π stacking. nih.govwikipedia.org These interactions are central to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. nih.gov Azobenzene derivatives like this compound are excellent building blocks for creating photoresponsive supramolecular systems.

The ability of the azobenzene unit to change its shape and polarity upon photoisomerization can be used to trigger or disrupt the self-assembly process. ciac.jl.cn This allows for external, light-based control over the formation and dissociation of complex molecular architectures. osaka-u.ac.jp For example, researchers have designed systems where azobenzene-containing carboxylates self-assemble with other molecules in aqueous media to form stable, high-aspect-ratio crystals. ciac.jl.cn The assembly and disassembly of these structures could be controlled by changing the pH, and by extension, could be designed to respond to light by incorporating photo-acid generators. ciac.jl.cn

The principles of supramolecular self-assembly are inspired by biological systems, which masterfully use non-covalent interactions to build complex and functional structures. wikipedia.orgrsc.org By integrating photoresponsive units like this compound into these systems, scientists aim to create "smart" materials that can perform complex functions in response to light, such as controlled drug delivery or the creation of reconfigurable nanomaterials. nih.govosaka-u.ac.jp The design of these systems often involves a delicate balance of competing interactions, and the photoisomerization of an azobenzene component can tip this balance, leading to a desired macroscopic change. rsc.org

Hydrogen Bonding and π-π Stacking in Supramolecular Architectures

The construction of complex supramolecular architectures relies on a delicate balance of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles. spiedigitallibrary.org In the context of azobenzene derivatives, these interactions govern the self-assembly of molecules into highly ordered structures. The bromine substituent in this compound introduces an additional dimension to these interactions through halogen bonding.

Hydrogen bonds, which are highly directional interactions between a hydrogen atom and an electronegative atom, are fundamental to the formation of stable supramolecular assemblies. spiedigitallibrary.org In systems containing this compound, hydrogen bonding can occur if other functional groups capable of donating or accepting hydrogen bonds are present in the molecule or in co-forming species.

The interplay of these non-covalent forces is crucial in crystal engineering. For instance, in some supramolecular systems, the combination of hydrogen bonding and π-π stacking dictates the formation of one-dimensional ladders or two-dimensional sheets. nih.govscielo.br The bromine atom in this compound can also participate in halogen bonding, an interaction between a halogen atom and a Lewis base, which can further direct the assembly of supramolecular structures. mdpi.com

| Interaction Type | Description | Role in Supramolecular Architectures | Influence of this compound |

| Hydrogen Bonding | Directional interaction between a hydrogen bond donor and acceptor. spiedigitallibrary.org | Directs the formation of specific, ordered assemblies. | Can participate if suitable functional groups are present. |

| π-π Stacking | Non-covalent interaction between aromatic rings. spiedigitallibrary.org | Stabilizes the packing of aromatic molecules. | The bromine atom can modulate the electronic properties of the phenyl ring, affecting stacking strength. |

| Halogen Bonding | Interaction between a halogen atom and a Lewis base. mdpi.com | Provides an additional directional force for crystal engineering. | The bromine atom can act as a halogen bond donor. |

Light-Responsive Hydrogels and Gels

Light-responsive hydrogels are a class of "smart" materials that can undergo significant changes in their physical properties, such as swelling or transitioning from a gel to a sol state, upon exposure to light. researchgate.netresearchgate.net This responsiveness is often achieved by incorporating photochromic molecules like azobenzene derivatives into the hydrogel network. mdpi.comresearchgate.net

The underlying mechanism for the light-responsiveness of these hydrogels is the photoisomerization of the azobenzene moiety. The more stable trans-isomer of azobenzene is relatively nonpolar and planar, while the cis-isomer is more polar and has a bent structure. Irradiation with UV light (around 365 nm) induces a trans-to-cis isomerization, and this change can be reversed by irradiation with visible light or by thermal relaxation. nih.govmdpi.com

In a hydrogel system, the trans-isomers of the azobenzene units can promote the aggregation and formation of a cross-linked network through hydrophobic and π-π stacking interactions, leading to a gel state. researchgate.netresearchgate.net When the hydrogel is irradiated with UV light, the conversion to the more polar cis-isomer disrupts these interactions, causing the network to break down and the hydrogel to transition to a sol (solution) state. mdpi.comnih.gov This process is often reversible, allowing for the reformation of the gel upon exposure to visible light or heat.

While many studies focus on azobenzene in general, the principles are directly applicable to hydrogels functionalized with this compound. The bromine substituent can influence the hydrophobicity and electronic properties of the azobenzene unit, which in turn can affect the stability of the gel and the kinetics of the gel-sol transition. For example, cationic azobenzenes have been used as crosslinkers for alginate-based supramolecular hydrogels, demonstrating efficient and reversible gel-sol transitions upon photoirradiation. mdpi.com

| Stimulus | Isomeric State of Azobenzene | Hydrogel State | Underlying Mechanism |

| UV Light (e.g., 365 nm) | trans → cis | Gel → Sol | Disruption of hydrophobic and π-π stacking interactions due to the formation of the polar, bent cis-isomer. mdpi.comresearchgate.net |

| Visible Light / Heat | cis → trans | Sol → Gel | Reformation of the aggregated network driven by the return to the more stable, nonpolar trans-isomer. nih.gov |

Multi-Stimuli Responsive Supramolecular Polymers

Multi-stimuli responsive polymers are advanced materials that can change their properties in response to two or more external triggers, such as light, temperature, pH, and the presence of specific ions. nih.govacs.org This multi-responsiveness allows for more precise control over the material's behavior and opens up a wider range of potential applications. The incorporation of azobenzene derivatives, including this compound, into supramolecular polymers is a key strategy for imparting photo-responsiveness. researchgate.net

These polymers are held together by non-covalent interactions, which can be disrupted or reconfigured by external stimuli. rsc.org For example, a supramolecular polymer might be designed to be responsive to both light and pH. The photo-responsiveness would be provided by the azobenzene unit, where UV and visible light can be used to control the trans-cis isomerization and thus modulate the polymer's structure and properties. rsc.org The pH responsiveness could be introduced by incorporating acidic or basic functional groups into the monomer units.

A study on azobenzene surfactant-encapsulated polyoxometalates demonstrated a tri-stimuli responsive system sensitive to UV light, pH, and Cu²⁺ ions. nih.gov The response to UV light was based on the configuration change of the azobenzene molecules. nih.gov Similarly, a single-component supramolecular polymer responsive to light, pH, ionic strength, and temperature has been developed by incorporating an azobenzene moiety, a lysine (B10760008) residue, and an oligoethylene glycol chain into a discotic monomer. acs.org

The presence of a bromine atom in this compound can influence the electronic properties and intermolecular interactions within the polymer, potentially affecting its response to various stimuli. Halogenated azobenzenes have been investigated as building blocks for multi-stimuli responsive materials, where the halogen atom can participate in halogen bonding, adding another layer of control over the supramolecular assembly. mdpi.comnih.gov

| Stimulus | Responsive Moiety | Effect on Polymer |

| Light (UV/Vis) | Azobenzene unit | Isomerization leading to changes in conformation, polarity, and aggregation. rsc.org |

| pH | Acidic/Basic groups | Protonation/deprotonation affecting charge and intermolecular interactions. nih.govacs.org |

| Temperature | Thermo-responsive polymers (e.g., PNIPAM) | Phase transitions leading to changes in solubility and aggregation. acs.org |

| Ions | Specific ion-binding sites | Coordination or electrostatic interactions altering the polymer structure. nih.gov |

Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or an electrical potential. beilstein-journals.org Azobenzene derivatives, including this compound, are excellent candidates for molecular switches due to their efficient and reversible trans-cis photoisomerization. rsc.org This switching behavior can be harnessed to create molecular-level logic gates, which are the fundamental components of computing devices. researchgate.net

The two isomers of azobenzene, trans and cis, can be considered as the "0" and "1" states of a binary system. The ability to switch between these states using light as an input allows for the construction of simple logic gates. For example, a system that produces an output only when a specific wavelength of light is applied can function as a YES gate. More complex logic gates, such as AND, OR, and NOT, can be designed by combining different photoresponsive molecules or by integrating other stimuli-responsive components.

The incorporation of this compound into more complex molecular systems allows for the development of sophisticated molecular switches. For instance, bromoazobenzene derivatives have been used in the synthesis of azo-containing macrocycles, which have applications in molecular recognition and the construction of smart materials. researchgate.net

Optical and Electrochemical Switching Applications

The switching behavior of this compound and its derivatives can be triggered and monitored using both optical and electrochemical methods, making them suitable for a range of applications in optoelectronics and molecular electronics.

Optical Switching: The most common method for switching azobenzene derivatives is through photoisomerization. As previously discussed, UV light induces the trans-to-cis isomerization, while visible light or heat promotes the reverse reaction. This optical switching can be observed through changes in the UV-visible absorption spectrum of the molecule. The ability to control the state of the molecule with light makes this compound derivatives useful in applications such as optical data storage and light-controlled actuators. rsc.orgtandfonline.com

Electrochemical Switching: In addition to optical switching, the azo group can also undergo reversible electrochemical reduction and oxidation. The trans-azobenzene can be electrochemically reduced to the corresponding hydrazobenzene, and this process can be reversed by electrochemical oxidation. acs.org This redox behavior provides another mechanism for switching the state of the molecule. The combination of optical and electrochemical control allows for the development of multi-modal switches. For example, a system has been demonstrated where an azobenzene derivative can be switched from the trans to the cis form with UV light, and the less stable cis isomer can then be electrochemically reduced to hydrazobenzene. acs.org This multi-state, multi-stimuli system has potential applications in advanced memory devices.

The electrochemical properties of materials containing azobenzene derivatives, such as their redox potentials and electrochromic behavior, are crucial for their application in devices like electrochromic windows and displays. rsc.orgrsc.org The bromine substituent in this compound can influence these electrochemical properties by altering the electron density of the molecule.

| Switching Method | Stimulus | Molecular Transformation | Application Area |

| Optical | UV/Visible Light | trans ↔ cis Isomerization | Optical data storage, photo-actuators rsc.orgtandfonline.com |

| Electrochemical | Applied Potential | Azobenzene ↔ Hydrazobenzene Redox | Molecular electronics, electrochromic devices acs.orgrsc.org |

Hybrid Materials and Nanocomposites (e.g., POSS-Azobenzene Hybrids)

Hybrid materials that combine organic and inorganic components at the molecular level offer the potential to create new materials with enhanced properties that are not achievable with either component alone. One promising class of such materials is hybrids of azobenzene derivatives with polyhedral oligomeric silsesquioxanes (POSS). POSS are cage-like molecules with a silica (B1680970) core and organic substituents at the corners, making them ideal building blocks for creating nanostructured hybrid materials. researchgate.netresearchgate.net

The synthesis of POSS-azobenzene hybrids often involves the use of this compound as a key starting material. For example, mono- and octa-azobenzene-functionalized cage silsesquioxanes have been synthesized through the Heck coupling reaction of this compound with vinyl-substituted POSS. researchgate.net

These hybrid materials exhibit a number of advantageous properties. The rigid, inorganic POSS core can significantly enhance the thermal stability of the azobenzene chromophore. For instance, coupling azobenzene dyes to POSS has been shown to increase the decomposition temperature by over 170 °C compared to the free azobenzene. researchgate.net This enhanced thermal stability is crucial for applications where the material may be exposed to high temperatures.

Furthermore, the bulky POSS cages can prevent the aggregation of the azobenzene units, which is often a problem in the solid state and can quench their photoresponsive behavior. researchgate.net By keeping the azobenzene chromophores separated, their photoisomerization efficiency can be maintained even in thin films. The photoresponsive behavior of these POSS-azobenzene hybrids allows for their use in applications such as photo-switching polymer nanocomposite thin films. researchgate.net

| Property | Effect of POSS Hybridization | Rationale | Reference |

| Thermal Stability | Significantly increased decomposition temperature. | The rigid, inorganic silica core of POSS provides thermal insulation. | researchgate.net |

| Photo-switching | Maintained or improved in the solid state. | POSS cages prevent aggregation of azobenzene units. | researchgate.net |

| Processability | Good solubility and compatibility with polymer matrices. | The organic substituents on the POSS cage enhance solubility. | researchgate.net |

Applications in Data Storage and Opto-electronics

The reversible photoisomerization of azobenzene derivatives, including this compound, makes them highly attractive for applications in optical data storage and opto-electronics. rsc.orgtandfonline.comontosight.ai The two distinct isomers, trans and cis, can represent the "0" and "1" states of a binary data bit, and light can be used to write, read, and erase information at the molecular level.

In optical data storage, a laser of a specific wavelength (e.g., UV) can be used to "write" data by converting the trans-isomers in a specific area of a film to cis-isomers. This change in isomeric state leads to a change in the optical properties of the material, such as its refractive index or absorption spectrum. spiedigitallibrary.org This change can then be "read" by a lower-power laser. The data can be "erased" by irradiating the film with a different wavelength of light (e.g., visible) or by heating, which converts the cis-isomers back to the trans state. acs.org

Azobenzene derivatives have been incorporated into various materials for data storage applications, including polymer films and sol-gel matrices. spiedigitallibrary.orgscielo.br The use of these molecules offers the potential for high-density data storage, as the data bits are stored at the molecular level. Furthermore, the ability to switch between states multiple times without significant degradation makes these materials suitable for rewritable optical media. rsc.org

In the field of opto-electronics, the photo-responsive nature of this compound can be used to create light-controlled switches and modulators. For example, the change in the refractive index of a material upon photoisomerization can be used to create a waveguide that can be turned on or off with light. spiedigitallibrary.org The incorporation of halogenated azobenzenes into self-assembled monolayers has also been explored for creating photo-switchable electronic devices. mdpi.com

| Application | Principle of Operation | Key Advantages |

| Optical Data Storage | Reversible photoisomerization between trans and cis states to represent binary data. rsc.orgacs.org | High storage density, rewritability. |

| Opto-electronics | Light-induced changes in optical properties (e.g., refractive index) to control light propagation. spiedigitallibrary.org | All-optical switching, potential for miniaturization. |

| Molecular Switches | Controllable switching between isomeric states with distinct properties. mdpi.com | Molecular-level control, multi-stimuli responsiveness. |

Future Research Directions and Emerging Paradigms

Development of Visible/Near-Infrared Light-Responsive 4-Bromoazobenzene Systems

A significant thrust in azobenzene (B91143) research is the development of systems that can be controlled by visible or even near-infrared (NIR) light. This is crucial for applications in biological systems, where UV light can be damaging and has limited tissue penetration. nih.gov Several strategies are being explored to red-shift the absorption spectrum of azobenzene derivatives. ccspublishing.org.cn

One approach involves the chemical modification of the azobenzene core. Introducing specific substituents can alter the electronic properties and, consequently, the wavelengths of light required for photoisomerization. ccspublishing.org.cn For instance, tetra-ortho-fluoro-azobenzenes are a class of photoswitches that can be operated using exclusively non-harmful blue and green light. nih.govacs.org The introduction of different functional groups to this core, however, can impact the photochemical properties. acs.org Another strategy is the complexation of the azo group with a Lewis acid, such as BF₂, which has been shown to create new absorption bands in the visible region and slow the thermal relaxation of the cis-isomer. researchgate.net

Another promising avenue is the use of upconversion nanoparticles (UCNPs). nih.govccspublishing.org.cn These nanoparticles can absorb low-energy NIR light and convert it into higher-energy UV or visible light, which then triggers the isomerization of the nearby azobenzene molecules. nih.gov This indirect excitation method allows for the use of NIR light, which has a deeper penetration depth in biological tissues, to control azobenzene-containing systems like smart nanoliposomes for drug release. nih.gov Two-photon absorption is another technique being employed to achieve isomerization with lower energy light. ccspublishing.org.cnresearchgate.net

The table below summarizes some approaches to achieve visible and NIR light responsiveness in azobenzene systems.

Table 1: Strategies for Red-Shifting Azobenzene Photo-Responsiveness

| Strategy | Description | Example |

|---|---|---|

| Chemical Modification | Introducing substituents (e.g., ortho-fluoro groups, electron-donating groups) to the azobenzene core to alter its electronic structure and shift absorption to longer wavelengths. ccspublishing.org.cnnih.gov | Tetra-ortho-fluoro-azobenzenes for visible light switching. nih.gov |

| Lewis Acid Complexation | Complexing the azo group with a Lewis acid (e.g., BF₂) to create new transitions in the visible spectrum. researchgate.net | BF₂-coordinated azo complexes isomerize with visible light and exhibit slow thermal relaxation. researchgate.net |

| Upconversion Nanoparticles (UCNPs) | Using nanoparticles that convert NIR light to UV or visible light to indirectly trigger isomerization. nih.gov | Core-shell UCNPs combined with azobenzene-modified liposomes for NIR-controlled drug release. nih.gov |

| Two-Photon Absorption | Employing a nonlinear optical process where two photons are absorbed simultaneously to induce the electronic transition. ccspublishing.org.cn | Tetra-ortho-fluoro substitution can increase the two-photon absorption cross-section. researchgate.net |

Precision Control of Photoisomerization in Complex Environments (e.g., Biological Mimics)

Achieving precise control over the photoisomerization of this compound and its derivatives in complex environments, such as those that mimic biological systems, is a key challenge and a vibrant area of research. acs.org For biological applications, it is crucial that the photoswitches are water-soluble and maintain their photochemical properties in aqueous media. nih.gov

Researchers are designing and synthesizing azobenzene building blocks with specific functional groups to enhance water solubility and allow for conjugation to biomolecules. researchgate.net For example, tetra-ortho-fluoro-azobenzenes have been functionalized with water-solubilizing groups and have shown excellent photochemical properties in aqueous environments. nih.gov The introduction of substituents can, however, affect the photochemical properties and biocompatibility, necessitating careful design and testing. acs.org

One study demonstrated the successful incorporation of a trehalose-decorated tetra-fluoro-azobenzene into the cell wall of mycobacteria. acs.org Remarkably, the azobenzene moiety retained its photoswitching capabilities within the lipid extract of the bacteria, as confirmed by ¹⁹F NMR spectroscopy. acs.org This highlights the potential for controlling biological processes at the molecular level with high spatiotemporal precision. acs.org The geometric and polarity changes associated with azobenzene isomerization have been harnessed to control the function of proteins, lipid membranes, and nucleic acids. acs.orgbeilstein-journals.org

Future work will focus on understanding and mitigating the effects of the microenvironment—such as pH, viscosity, and molecular confinement—on the isomerization process to achieve even more precise control.

Rational Design of Polymorphic Azobenzene Materials for Enhanced Functionality

The ability of a material to exist in multiple crystalline forms, known as polymorphism, offers a powerful tool for tuning its properties. The rational design of polymorphic azobenzene materials is an emerging paradigm aimed at creating crystalline solids with enhanced and switchable functionalities. researchgate.net While azobenzene photoisomerization has been extensively studied in solution and in soft materials like polymers, its application in rigid molecular crystals has been more challenging due to the constraints of the crystal lattice. researchgate.net

Recent research has shown that photomechanical motion can be achieved in azobenzene-containing crystals, leading to behaviors like bending, twisting, or jumping upon irradiation. researchgate.net The design of these materials involves creating crystal packing arrangements that can accommodate the significant geometric change of the azobenzene unit during isomerization without shattering the crystal.

A notable example is the development of a polymorphic azobenzene-based cage for the highly selective separation of p-xylene (B151628) from other C8 isomers. nih.gov The cage, in its initial non-porous crystalline form, undergoes a guest-induced crystal-to-crystal phase transition upon exposure to p-xylene. nih.gov This transition is driven by specific CH-π interactions between the azo bonds of the cage and the methyl groups of the p-xylene molecules, leading to its selective uptake. nih.gov This work highlights the potential of using the azo bond and guest-induced polymorphism in non-porous solids for energy-intensive chemical separations. nih.gov Future research will likely explore a wider range of polymorphic systems to create advanced materials for applications in actuation, sensing, and separations. researchgate.netnih.gov

Advanced Characterization Techniques for Real-Time Monitoring of Dynamic Processes

Understanding the dynamic processes of this compound, particularly its photoisomerization, requires advanced characterization techniques capable of real-time monitoring. numberanalytics.com The kinetics of these processes can span from femtoseconds to seconds, necessitating a suite of complementary methods. kuleuven.be

In-situ techniques, where experiments are performed directly within the characterization instrument, are particularly powerful. numberanalytics.comnumberanalytics.com For example, in-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for the direct observation of dynamic processes like phase transformations and chemical reactions in real-time. numberanalytics.com

Spectroscopic methods are also crucial. Time-resolved techniques can track the evolution of the molecular state during and after photo-excitation. kuleuven.be Raman spectroscopy, a non-destructive optical technique, provides information about the vibrational frequencies of chemical bonds, offering a way to distinguish between the trans and cis isomers. kuleuven.beresearchgate.net In-situ solid-state Raman spectroscopy has been used to monitor the mechanochemical synthesis of cyclopalladated azobenzenes, providing direct insight into reaction dynamics and pathways. researchgate.net

Diffraction techniques, such as Synchrotron X-ray Diffraction (SRXRD), offer high-resolution structural information and can be used for in-situ and operando studies to monitor structural changes under varying conditions like temperature or pressure. researchgate.net The combination of multiple techniques, known as multimodal characterization, provides a more complete picture of the material's behavior. researchgate.net

The table below lists some advanced techniques used for monitoring dynamic processes in azobenzene systems.

Table 2: Advanced Characterization Techniques for Azobenzene Dynamics

| Technique | Information Obtained | Application Example |

|---|---|---|

| In-Situ TEM/SEM | Real-time visualization of microstructural changes, phase transformations, and chemical reactions. numberanalytics.com | Observing defect migration or phase changes in azobenzene-containing materials under external stimuli. numberanalytics.com |

| Time-Resolved Spectroscopy | Monitoring kinetic processes and identifying transient species over time scales from femtoseconds to seconds. kuleuven.be | Tracking the ultrafast isomerization dynamics of azobenzene derivatives following light absorption. |

| In-Situ Raman Spectroscopy | Real-time monitoring of changes in chemical bonds and molecular conformations. researchgate.net | Following the progress of solid-state reactions involving azobenzene and identifying reaction intermediates. researchgate.net |

| Synchrotron X-ray Diffraction (SRXRD) | High-resolution, real-time structural analysis, including phase identification and lattice parameter changes. researchgate.net | Monitoring crystal-to-crystal phase transitions in polymorphic azobenzene materials during guest uptake or photo-irradiation. nih.govresearchgate.net |

Integration of this compound into Advanced Nanomaterials and Devices

The unique photochromic properties of this compound and its derivatives make them ideal components for advanced nanomaterials and devices. tue.nl Integration into nanostructured systems allows for the development of materials with light-switchable properties for a wide range of applications, from electronics to biomedicine. numberanalytics.com

Nanolithography and nanoimprint lithography are key techniques for fabricating nanostructures and devices with high precision. numberanalytics.com These methods could be used to create patterns of azobenzene-containing materials for applications in data storage or nano-optics. Molecular Beam Epitaxy (MBE) is another advanced technique used to grow highly ordered thin films, which could be adapted for creating complex heterostructures incorporating azobenzene layers. tue.nlnumberanalytics.com

One area of application is in photoswitchable host-guest systems. For example, azobenzene moieties have been incorporated into the framework of cycloparaphenylenes (CPPs), or "carbon nanohoops". nsf.gov These molecules have a hollow geometry ideal for encapsulating guest molecules like fullerenes. nsf.gov By incorporating a photoswitchable azobenzene unit, it is theoretically possible to control the capture and release of the guest molecule with light, opening up possibilities for molecular machinery and targeted delivery. nsf.gov

In the biomedical field, azobenzene derivatives have been incorporated into nanoliposomes to create smart drug delivery systems. nih.gov By combining azobenzene-modified phospholipids (B1166683) with upconversion nanoparticles, researchers have created liposomes that can be triggered to release their cargo by near-infrared (NIR) light, which is more penetrating in biological tissues than UV light. nih.gov

Future research will focus on developing new fabrication methods to integrate this compound into more complex architectures and devices, such as nanoelectronic components, sensors, and actuators, to fully exploit its light-responsive behavior at the nanoscale. tue.nlnumberanalytics.com

Exploration of Novel Stimuli-Responsive Behaviors in this compound Systems

While light is the primary stimulus for azobenzene, research is expanding to explore its response to other external triggers and to create multi-responsive systems. The goal is to develop "smart" materials that can adapt to their environment in complex ways. frontiersin.org

The isomerization of azobenzene can be influenced by factors other than light, such as pH. frontiersin.org For instance, the protonation of an azobenzene derivative can shift its absorption spectrum, making its photo-response dependent on the acidity of the environment. ccspublishing.org.cn This opens the door to creating materials that respond to a combination of light and chemical signals.